K-756

Overview

Description

K-756 is a novel and selective inhibitor of tankyrase (TNKS), which is a member of the poly-ADP ribose polymerase (PARP) family. It specifically inhibits the ADP-ribosylation activity of TNKS1 and TNKS2 with IC50 values of 31 nM and 36 nM, respectively . This compound has shown significant potential in inhibiting the Wnt/β-catenin pathway, which is implicated in various cancers .

Preparation Methods

The synthesis of K-756 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and efficiency.

Chemical Reactions Analysis

K-756 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

K-756 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of tankyrase and its effects on the Wnt/β-catenin pathway.

Biology: Helps in understanding the role of tankyrase in cellular processes and its implications in diseases.

Industry: Could be used in the development of new therapeutic agents targeting tankyrase and related pathways.

Mechanism of Action

K-756 exerts its effects by binding to the induced pocket of tankyrase (TNKS) and inhibiting its enzyme activity. This inhibition prevents the poly-ADP ribosylation of Axin, a key component of the Wnt/β-catenin pathway. As a result, Axin is stabilized, leading to the degradation of β-catenin and suppression of Wnt/β-catenin signaling . This pathway is crucial for cell proliferation, stem cell renewal, and tissue development, making this compound a valuable compound in cancer research .

Comparison with Similar Compounds

K-756 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

JW 55: Another tankyrase inhibitor but with different selectivity and potency profiles.

XAV939: Inhibits tankyrase but has a different chemical structure and mechanism of action.

IWR-1: Targets the Wnt/β-catenin pathway but through a different molecular mechanism. This compound stands out due to its specific binding to the induced pocket of TNKS and its strong inhibitory effects on the Wnt/β-catenin pathway.

Biological Activity

K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.

This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.

Key Findings

- Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .

- Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .

- In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .

Data Table: Biological Activity of this compound

| Study Type | Cell Line | Treatment | Outcome |

|---|---|---|---|

| In Vitro | COLO 320DM | This compound | Inhibition of cell growth |

| In Vitro | SW403 | This compound | Inhibition of cell growth |

| In Vitro | Non-small cell lung | This compound + Gefitinib | Strong synergistic effect |

| In Vivo | Colon cancer xenograft | Oral this compound | Tumor growth inhibition |

Case Study 1: Colorectal Cancer

A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .

Case Study 2: Lung Cancer Combination Therapy

In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .

Properties

IUPAC Name |

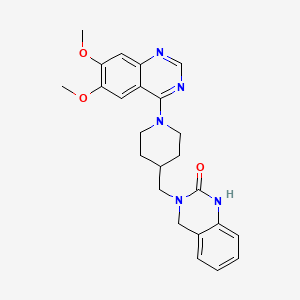

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXCGEJJQFHPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121877 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130017-40-2 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130017-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.